3-[[3,5-bis(trifluoroMethyl)phenyl]
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8|A,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione involves multiple steps, starting with the bromination of 3,5-bis(trifluoromethyl)benzene to form the corresponding bromide. This bromide is then converted into a Grignard reagent, which is further reacted with appropriate intermediates to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8|A,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8|A,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8|A,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione
- This compoundmethoxy]phenol
- 3,5-Bis(trifluoromethyl)benzylamine
Uniqueness
Compared to similar compounds, this compoundamino]-4-[[(8|A,9S)-6’-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione stands out due to its unique combination of trifluoromethyl groups and cyclobutene structure, which confer enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical properties .
Biological Activity
The compound 3-[[3,5-bis(trifluoromethyl)phenyl] has garnered significant attention in recent research due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various applications in pharmaceutical and agricultural fields.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of this group is crucial for its interaction with biological systems, improving pharmacodynamics and pharmacokinetics. The general structure can be represented as follows:
where R represents functional groups that may vary depending on the specific derivatives synthesized.
Synthesis
The synthesis of 3-[[3,5-bis(trifluoromethyl)phenyl] involves several chemical reactions. For example, the synthesis of pyrazole derivatives substituting this compound has been reported, where 3′,5′-bis(trifluoromethyl)acetophenone reacts with hydrazine derivatives to yield various products with antimicrobial properties .
Table 1: Synthesis Overview
Step | Reactants | Conditions | Product |
---|---|---|---|
1 | 3′,5′-bis(trifluoromethyl)acetophenone + hydrazine | Reflux in ethanol | Pyrazole derivatives |
2 | Pyrazole + anilines | Reductive amination | Target compounds |
Antimicrobial Properties
Research has shown that derivatives of 3-[[3,5-bis(trifluoromethyl)phenyl] exhibit potent antimicrobial activity. In a study involving various bacterial strains, compounds derived from this structure demonstrated minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Table 2: Antimicrobial Activity
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound 21 | 0.5 | S. aureus (MRSA) |
Compound 26 | 0.25 | E. coli |
Compound 30 | 1 | Enterococcus |
Anti-Cancer Effects
Another significant area of research is the anti-cancer activity of compounds containing the trifluoromethyl group. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) has been shown to inhibit liver tumor growth by modulating the HNF4α pathway and inhibiting STAT3 signaling .
Case Study: NHDC
- Objective : To assess the anti-cancer effects of NHDC.
- Method : In vitro studies on liver cancer cell lines (HepG2, Hep3B).
- Results :
- Induced apoptosis in a concentration-dependent manner.
- Inhibited cell growth at concentrations as low as 1 µM.
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Antimicrobial Action : The trifluoromethyl group enhances binding affinity to bacterial targets, disrupting cellular functions.
- Cancer Inhibition : Compounds like NHDC interact with nuclear receptors such as HNF4α, influencing gene expression related to cell proliferation and apoptosis.
Pharmaceutical Development
The unique properties of 3-[[3,5-bis(trifluoromethyl)phenyl] make it a valuable intermediate in drug synthesis targeting specific biological pathways. Its derivatives are being explored for their potential in treating infections and cancers.
Agricultural Chemicals
In agriculture, this compound is being utilized to develop effective herbicides and pesticides that improve crop yields while managing pest populations effectively .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h3-6,8,11-14,16-17,25-26,40-41H,1,7,9-10,15H2,2H3/t16?,17?,25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVDHFLTDHDJKH-CAFCIZIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3CC4CCN3CC4C=C)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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